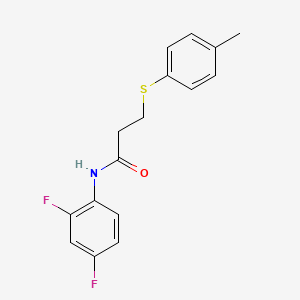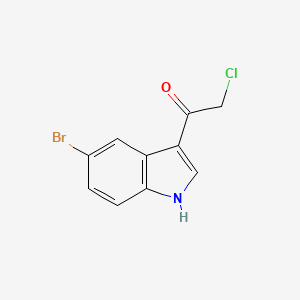
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone, also known as PBP10, is a chemical compound that has been studied for its potential use in scientific research. PBP10 is a small molecule that has shown promise in various applications, including drug discovery and development, as well as biochemical and physiological research.
Scientific Research Applications
Scalable Synthesis of Substituted Benzylpiperidines
A study developed a scalable, environmentally benign synthesis for 2- and 4-substituted benzylpiperidines. This method hinges on temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst. The research emphasizes the importance of temperature, acidity, and substrate structure for selectivity, demonstrating the synthetic utility of these compounds in organic chemistry (Ágai et al., 2004).
Stereospecific Synthesis of Pyrrolidines
Another study reported the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to sugar-derived enones. This method showcases the use of α-arylimino esters from common amino acids and aromatic aldehydes, underlining the synthetic versatility of pyrrolidine derivatives for producing compounds with defined stereochemistry (Oliveira Udry et al., 2014).
Crystal Structure and DFT Studies
Research on the crystal structure and Density Functional Theory (DFT) analysis of certain boric acid ester intermediates with benzene rings, including pyrrolidinyl methanones, provides insights into their molecular structures, electrostatic potential, and physicochemical properties. These studies contribute to our understanding of the molecular behavior of such compounds (Huang et al., 2021).
Catalytic Rearrangement
The CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones demonstrates a facile strategy for producing meperidine analogs. This research highlights a novel synthetic approach in medicinal chemistry for developing new therapeutic agents (Chang et al., 2006).
Corrosion Inhibition
A study on 1,2,3-triazole derivatives, including methanols with pyridine segments, evaluated their efficacy as corrosion inhibitors for mild steel in acidic media. This research not only contributes to the field of corrosion science but also underscores the potential of pyridine derivatives in industrial applications (Ma et al., 2017).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXZDFDHMFLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)

![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)




